molecular formula C12H14ClN3 B1467336 4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole CAS No. 1249973-54-3

4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole

Cat. No. B1467336
CAS RN: 1249973-54-3
M. Wt: 235.71 g/mol
InChI Key: UNCRKFPEQOYDFX-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole (CMTPT) is a heterocyclic organic compound that is widely used in scientific research and in the laboratory. It has been used in a variety of applications, including synthesis, drug design, and biochemical and physiological research.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

Triazole derivatives have been extensively studied for their potential in drug development due to their versatile biological activities. The triazole ring is a common motif in pharmaceuticals, with various derivatives showing anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These compounds have been involved in the search for new therapeutic agents against a spectrum of diseases, including neglected diseases that disproportionately affect vulnerable populations (Ferreira et al., 2013). The emphasis on green chemistry and sustainability in the synthesis of triazoles indicates a direction towards environmentally friendly approaches in drug development processes.

Triazole derivatives also play a role in addressing bacterial resistance, with some compounds being explored for their antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). These compounds may act by inhibiting key bacterial proteins or enzymes, offering a pathway to develop new antibiotics (Xuemei Ge & Zhi Xu, 2020).

Material Science Applications

In the field of material science, triazole derivatives have been investigated for their potential in creating new materials with desirable properties. For instance, polymeric membranes based on triazole derivatives exhibit improved thermal stability, mechanical strength, and proton conductivity, making them promising candidates for fuel cell applications. These materials can operate under anhydrous conditions at elevated temperatures, which is advantageous for the efficiency and durability of fuel cells (Prozorova & Pozdnyakov, 2023).

Corrosion Inhibition

Another significant application of triazole derivatives is in corrosion inhibition. 1,2,3-Triazole derivatives have been identified as efficient corrosion inhibitors for various metals and alloys in aggressive media. Their ability to form stable complexes with metal surfaces protects these materials from corrosion, highlighting their potential in industrial applications where metal preservation is critical (Hrimla et al., 2021).

properties

IUPAC Name

4-(chloromethyl)-1-(2-propan-2-ylphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-9(2)11-5-3-4-6-12(11)16-8-10(7-13)14-15-16/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCRKFPEQOYDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole
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4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole
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4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole
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4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole
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4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole
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4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole

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